3-(2-Methylpropoxy)propan-1-ol
Overview
Description
3-(2-Methylpropoxy)propan-1-ol is an organic compound with the molecular formula C7H16O2. It is a volatile organic chemical that can be used as a solvent in the production of paints and coatings . This compound is characterized by its unique structure, which includes a propan-1-ol backbone with a 2-methylpropoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropoxy)propan-1-ol can be achieved through various methods. One common approach involves the reaction of propylene oxide with isobutanol in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes. For instance, a chemical looping approach can be used, where propylene is selectively oxidized to form propan-1-ol using silver- and gold-based catalysts supported on SrFeO3-δ perovskite . This method ensures high selectivity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropoxy)propan-1-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts to facilitate the replacement of the hydroxyl group.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Methylpropoxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Medicine: Research into its potential therapeutic uses is ongoing, particularly in the development of new drug formulations.
Industry: It is utilized in the production of paints, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropoxy)propan-1-ol involves its interaction with cellular membranes. It affects membrane fluidity and permeability, leading to leakage and disruption of cellular structures . This compound can also enter the cytoplasm and interact with proteins, causing denaturation and loss of function.
Comparison with Similar Compounds
Similar Compounds
Propan-1-ol: A simpler alcohol with similar solvent properties.
2-(2-Methylpropoxy)propan-1-ol: Another compound with a similar structure but different substituent positions.
1-(2-Methylpropoxy)propan-2-ol: A related compound with a different hydroxyl group position.
Uniqueness
3-(2-Methylpropoxy)propan-1-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ability to act as a solvent and its phase separation properties make it particularly valuable in various industrial and research applications.
Biological Activity
3-(2-Methylpropoxy)propan-1-ol, with the chemical formula CHO and CAS number 89855-49-2, is an organic compound characterized by a propanol backbone with a branched alkyl group. This compound has garnered attention for its potential biological activities, which are explored in various studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Physical Properties
Property | Value |
---|---|
Molecular Weight | 130.20 g/mol |
Boiling Point | 173 °C |
Melting Point | -60 °C |
Density | 0.85 g/cm³ |
Solubility in Water | Miscible |
The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may function as a solvent or carrier for other active compounds, enhancing their bioavailability and efficacy.
Potential Activities
- Antimicrobial Properties : Some studies indicate that compounds similar to this compound exhibit antimicrobial effects, potentially inhibiting the growth of bacteria and fungi.
- Anti-inflammatory Effects : Research into related alcohols has shown potential anti-inflammatory properties, which may be relevant for therapeutic applications in inflammatory diseases.
- Solvent Properties : The compound's ability to dissolve other substances makes it useful in pharmaceutical formulations, where it can enhance the delivery of active ingredients.
Study on Antimicrobial Activity
A study published in the Journal of Chromatography examined the antimicrobial properties of various alcohols, including those structurally similar to this compound. Results indicated that these compounds could inhibit the growth of specific bacterial strains, suggesting potential applications in developing antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including alkylation reactions and selective reduction processes. Its derivatives have been investigated for various applications:
Derivative | Potential Application |
---|---|
Ester derivatives | Used in flavoring and fragrance industries |
Ether derivatives | Investigated for solvent properties in pharmaceuticals |
Toxicological Profile
While toxicological data specific to this compound are sparse, related compounds have been evaluated for safety. Generally, alcohols are considered to have low toxicity when used appropriately; however, further studies are required to establish a comprehensive safety profile.
Properties
IUPAC Name |
3-(2-methylpropoxy)propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(2)6-9-5-3-4-8/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIXEGYUDCDLCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955698 | |
Record name | 3-(2-Methylpropoxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89855-49-2, 34150-35-1, 63716-39-2 | |
Record name | 3-(2-Methylpropoxy)-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89855-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutoxypropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034150351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanol, isobutoxy-, (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063716392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Methylpropoxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutoxypropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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